molecular formula C14H15NO B2851702 3-[(2-Methylphenyl)methoxy]aniline CAS No. 686342-66-5

3-[(2-Methylphenyl)methoxy]aniline

Cat. No.: B2851702
CAS No.: 686342-66-5
M. Wt: 213.28
InChI Key: CFASJXOXPAEGCK-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)methoxy]aniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylphenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)methoxy]aniline can be achieved through several methods. One common approach involves the reaction of 3-hydroxyaniline with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)methoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-[(2-Methylphenyl)methoxy]aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of organic dyes and pigments

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Methylphenyl)methoxy]aniline: Similar structure but with the methyl group in a different position.

    3-[(4-Methylphenyl)methoxy]aniline: Another positional isomer with the methyl group in the para position.

    3-[(2-Ethylphenyl)methoxy]aniline: Similar compound with an ethyl group instead of a methyl group.

Uniqueness

3-[(2-Methylphenyl)methoxy]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules .

Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-5-2-3-6-12(11)10-16-14-8-4-7-13(15)9-14/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFASJXOXPAEGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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